Lidamidine

Overview

Description

Mechanism of Action

Target of Action

Lidamidine, also known as WHR-1142A and Lidaral, primarily targets the alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from adrenergic neurons and from other sources such as the central nervous system.

Mode of Action

This compound is an alpha-2 adrenergic receptor agonist . It interacts with these receptors, leading to a series of intracellular events. This compound inhibits glycolysis by inactivating hexokinase, an enzyme that catalyzes the first step in glycolysis . The inhibition of hexokinase by this compound is well established .

Biochemical Pathways

The primary biochemical pathway affected by this compound is glycolysis . By inhibiting hexokinase, this compound disrupts the glycolytic pathway, which is crucial for energy production in cells. This action primarily affects cancer cells, where glycolysis is often upregulated .

Pharmacokinetics

This compound is rapidly and quantitatively absorbed from the gastrointestinal tract of rat and monkey after a single oral dose . The half-life of the parent compound is 30 min in rat and 1 h in the monkey . The compound is extensively metabolized (greater than 90%) prior to excretion and eliminated primarily in the urine . In rat, a significant portion of the dose is eliminated in bile, and enterohepatic recirculation of excreted compounds occurs .

Result of Action

The action of this compound leads to the inhibition of intestinal secretion, reduction of intestinal transit, and inhibition of smooth muscle contraction . These effects make this compound an effective treatment for diarrhoea and other gastrointestinal disorders .

Biochemical Analysis

Biochemical Properties

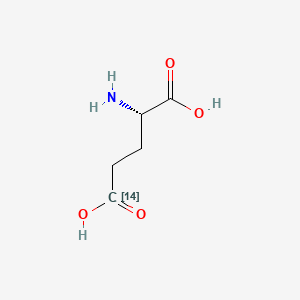

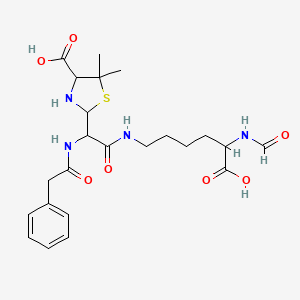

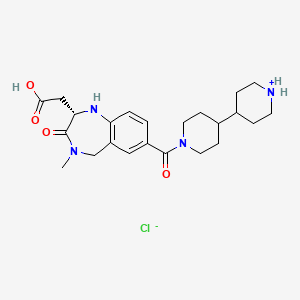

Lidamidine interacts with alpha2-adrenergic receptors, inhibiting intestinal secretion, reducing intestinal transit, and inhibiting smooth muscle contraction . The molecular formula of this compound is C11H16N4O .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those in the gastrointestinal tract. It inhibits intestinal secretion and reduces intestinal transit, thereby helping to control diarrhoea . This compound also inhibits smooth muscle contraction, which can help to alleviate symptoms of gastrointestinal disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an alpha2-adrenergic receptor agonist . By binding to these receptors, this compound inhibits intestinal secretion, reduces intestinal transit, and inhibits smooth muscle contraction .

Temporal Effects in Laboratory Settings

The effects of this compound on stool output and salt and water transport in the small intestine were investigated in a patient with gross secretory diarrhoea caused by a vasoactive intestinal polypeptide (VIP) secreting tumour in the liver

Metabolic Pathways

As an alpha2-adrenergic receptor agonist, it likely interacts with enzymes and cofactors involved in adrenergic signaling .

Transport and Distribution

Given its role as an alpha2-adrenergic receptor agonist, it likely interacts with transporters or binding proteins associated with these receptors .

Subcellular Localization

The subcellular localization of this compound and its metabolites in rat liver showed that the majority of radioactivity appeared in the postmicrosomal supernatant fraction, with lysosomes and microsomes having the highest relative specific activity (RSA) of the particulate fractions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lidamidine can be synthesized through the reaction of 2,6-dimethylaniline with methyl isocyanate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The process involves the formation of an intermediate, which is then further reacted to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Lidamidine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various halogenating agents and catalysts are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Lidamidine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying alpha2-adrenergic receptor agonists.

Biology: Investigated for its effects on intestinal secretion and smooth muscle contraction.

Medicine: Applied in the treatment of gastrointestinal disorders such as diarrhea.

Industry: Utilized in the development of new pharmaceuticals targeting similar pathways.

Comparison with Similar Compounds

Clonidine: Another alpha2-adrenergic receptor agonist used for similar gastrointestinal applications.

Loperamide: Used to treat diarrhea but works through different mechanisms.

Diphenoxylate: Another antidiarrheal agent with a different mode of action.

Uniqueness: Lidamidine is unique in its specific targeting of peripheral alpha2-adrenergic receptors, which minimizes central nervous system side effects. This makes it particularly useful for treating gastrointestinal disorders without significant central side effects .

Properties

IUPAC Name |

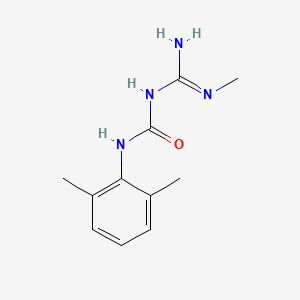

1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3/h4-6H,1-3H3,(H4,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHJHSBDJDZUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65009-35-0 (mono-hydrochloride), 66283-88-3 (unspecified hydrochloride) | |

| Record name | Lidamidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049080 | |

| Record name | Lidamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66871-56-5 | |

| Record name | Lidamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66871-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidamidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIDAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8X04W8418 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 1-(2,6-Dimethylphenyl)-3-methylamidinourea hydrochloride (lidamidine hydrochloride)?

A1: this compound hydrochloride exerts its antidiarrheal effects primarily through the activation of peripheral α2-adrenoceptors in the intestinal tract. [, ] This activation leads to several downstream effects that contribute to its antidiarrheal properties.

Q2: How does the activation of α2-adrenoceptors by this compound hydrochloride lead to its antidiarrheal effects?

A2: α2-adrenoceptor activation by this compound hydrochloride leads to:

- Inhibition of intestinal motility: This slows down the movement of intestinal contents, allowing more time for water absorption and reducing the frequency of bowel movements. [, , ]

- Stimulation of intestinal fluid absorption: this compound hydrochloride promotes the absorption of water and electrolytes from the intestinal lumen, thereby reducing the water content of stools. [, ]

- Possible reduction in intestinal secretion: While the exact mechanism is not fully elucidated, this compound hydrochloride might also reduce fluid secretion into the intestinal lumen, further contributing to its antidiarrheal action. []

Q3: Does this compound hydrochloride cross the blood-brain barrier?

A3: this compound hydrochloride has poor blood-brain barrier permeability, which minimizes centrally mediated α2 effects often seen with other α2-adrenoceptor agonists. This characteristic contributes to its favorable side effect profile compared to some other drugs in its class. []

Q4: What is the molecular formula and weight of this compound hydrochloride?

A4: The molecular formula of this compound hydrochloride is C11H17N4OCl. Its molecular weight is 256.74 g/mol. []

Q5: Is there any information available on the spectroscopic data of this compound hydrochloride?

A5: Yes, spectroscopic data including IR, NMR, and mass spectrometry have been used to characterize this compound hydrochloride and its metabolites. [, ] For example, a novel method using dimethylformamide dimethylacetal reagent was developed to derivatize this compound for analysis by gas chromatography. []

Q6: How do structural modifications of this compound affect its pharmacological activity?

A6: While specific SAR studies are not extensively detailed in the provided papers, research indicates that the amidinourea moiety and the 2,6-dimethylphenyl group in this compound are essential for its interaction with α2-adrenoceptors and subsequent activity. [, ] Modifications to these groups could potentially alter its potency, selectivity, and duration of action. Further research exploring the impact of specific structural modifications on this compound's pharmacological profile would be valuable.

Q7: What is known about the stability of this compound hydrochloride?

A7: Research indicates that this compound hydrochloride demonstrates stability in aqueous solutions across a range of pH values (1-13) at various temperatures (50°C, 65°C, 80°C). [] This suggests suitability for different formulation strategies. Further studies on long-term stability and under various storage conditions would be beneficial.

Q8: What is the pharmacokinetic profile of this compound hydrochloride?

A8: Studies using 14C-labelled this compound hydrochloride in rats and monkeys revealed rapid and almost complete absorption from the gastrointestinal tract following a single oral dose. [] Peak plasma concentrations are reached within 30 minutes in rats and 1 hour in monkeys. [] The compound undergoes extensive metabolism (over 90%) before excretion, primarily through the urine. [, ]

Q9: What in vitro models have been used to study the effects of this compound hydrochloride?

A9: Various in vitro models, including isolated guinea pig ileum and rat colon, have been utilized to demonstrate this compound hydrochloride's ability to inhibit smooth muscle contractions induced by various agonists like acetylcholine, histamine, and prostaglandin E2. [] These studies highlight its direct effects on intestinal smooth muscle, contributing to its antimotility action.

Q10: How effective is this compound hydrochloride in treating diarrhea in animal models?

A10: this compound hydrochloride has consistently demonstrated potent antidiarrheal activity in various animal models, effectively inhibiting diarrhea induced by castor oil, prostaglandin E2, carbachol, and serotonin. [] Notably, its efficacy often surpasses that of other antidiarrheal agents such as diphenoxylate and loperamide. []

Q11: Has this compound hydrochloride been evaluated in clinical trials for the treatment of diarrhea?

A11: Yes, clinical trials have been conducted to evaluate the efficacy and safety of this compound hydrochloride in patients with acute diarrhea. [, ] Results showed that this compound hydrochloride effectively reduced the number of bowel movements and improved stool consistency compared to placebo. []

Q12: What is the efficacy of this compound hydrochloride in treating irritable bowel syndrome (IBS)?

A12: While this compound hydrochloride demonstrated some efficacy in reducing the frequency of bowel movements in a clinical trial involving IBS patients, its impact on abdominal pain and bloating was not significant. [] This suggests that its role in IBS management might be limited.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.